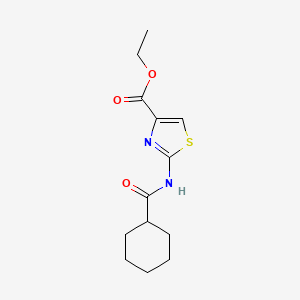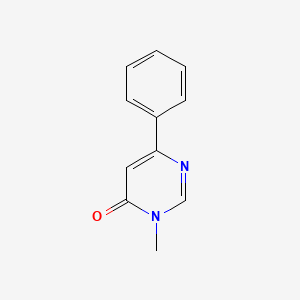![molecular formula C12H10FNO3 B6523133 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 412030-07-0](/img/structure/B6523133.png)
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione
Overview
Description
“3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione” is a compound that belongs to the class of organic compounds known as secondary alkylarylamines . It has been studied for its inhibitory activity against deoxyribonuclease I (DNase I) and xanthine oxidase (XO) in vitro .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclobutene ring, which is rigid and aromatic in nature. This structure allows the compound to form four strong hydrogen bonds: two hydrogen-bond acceptors and two hydrogen-bond donors .Scientific Research Applications
Crystallographic and Theoretical Studies
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has been studied for its interesting supramolecular assemblies in the solid state. These structures are analyzed using high-level DFT calculations and Bader's theory of “atoms-in-molecules”, highlighting intricate combinations of ion-pair and H-bonding interactions along with π–π stacking and anion–π contacts of the cyclobutenedione rings (Prohens et al., 2017).
Medicinal Chemistry and Drug Development
Squaric acid derivatives, like this compound, have been explored in medicinal chemistry. They serve as non-classical bioisosteric replacements for functional groups in the synthesis of potential antitumor and antiviral agents (Lu et al., 2017).
Photolysis Studies
The compound has been subject to photolysis studies, contributing to the understanding of the photolytic behavior of cyclobutenediones. Such studies provide valuable insights into the formation of various photoproducts and their mechanisms (Toda & Todo, 1975).
Organic Chemistry and Synthesis
In the field of organic chemistry, the synthesis and reactivity of cyclobutenediones like this compound have been extensively studied. These studies have led to the development of new synthetic methodologies and the discovery of new reaction pathways (Toda & Ooi, 1973).
Biochemistry and Receptor Studies
Research has also been conducted on the design and synthesis of novel cyclobut-3-ene-1,2-dione derivatives for evaluating their selectivity towards specific receptors, such as thyroid hormone receptors and CXCR2 chemokine receptors. These studies are crucial in the development of targeted therapeutic agents (Raval et al., 2008).
Application in Solar Cell Technology
3-aryl-4-hydroxycyclobut-3-ene-1,2-diones, a related class, have been synthesized and evaluated as sensitizers for TiO2 solar cells. The affinity of these compounds for TiO2 and their impact on solar-light-to-electricity conversion efficiency highlights their potential in renewable energy technologies (Matsui et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theCholera enterotoxin B subunit . This protein is a part of the cholera toxin, which is responsible for the major symptoms of cholera.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such asglyoxylase , semiquaric acid , pyruvate dehydrogenase , and transketolase . These enzymes play crucial roles in various biochemical pathways, including glycolysis and the pentose phosphate pathway.
properties
IUPAC Name |
3-ethoxy-4-(4-fluoroanilino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-5-3-7(13)4-6-8/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSTTZDXKBRMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)



![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)

![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)

![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)
![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)
![2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6523145.png)
![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)
![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)